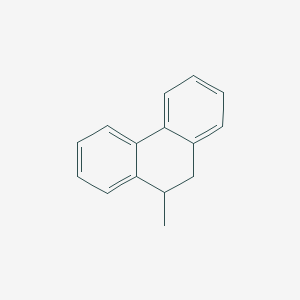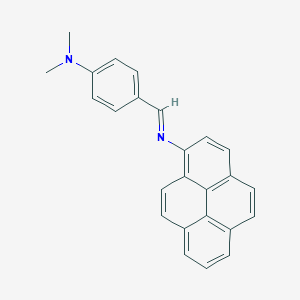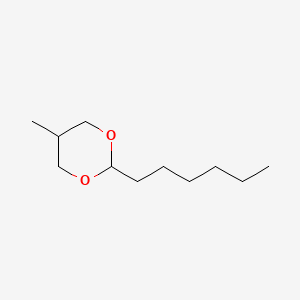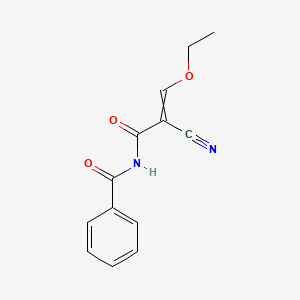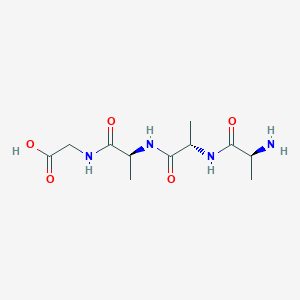
L-Alanyl-L-alanyl-L-alanylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanyl-L-alanyl-L-alanylglycine is a tripeptide composed of three L-alanine units and one glycine unit joined by peptide linkages . This compound is a part of the broader class of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes and have significant applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-alanylglycine typically involves the stepwise coupling of amino acids using peptide bond formation techniques. One common method is the solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid support . The process involves:
Activation of the carboxyl group: of the amino acid using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: the activated amino acid to the growing peptide chain.
Deprotection: of the amino group to allow the next amino acid to be added.
Industrial Production Methods
In industrial settings, the production of peptides like this compound can be achieved using large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. Immobilized enzyme systems, such as those using Escherichia coli expressing amino acid ester acyltransferase, have also been explored for continuous production .
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanyl-L-alanyl-L-alanylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation and Reduction: Modifying the side chains of the amino acids.
Substitution: Replacing functional groups on the amino acids.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions include the individual amino acids (L-alanine and glycine) and their modified derivatives .
Applications De Recherche Scientifique
L-Alanyl-L-alanyl-L-alanylglycine has diverse applications in scientific research:
Chemistry: Used in studies of peptide bond formation and stability.
Biology: Investigated for its role in protein synthesis and cellular metabolism.
Mécanisme D'action
The mechanism of action of L-Alanyl-L-alanyl-L-alanylglycine involves its interaction with cellular pathways and molecular targets. As a peptide, it can be hydrolyzed into its constituent amino acids, which then participate in various metabolic processes. The specific pathways and targets depend on the biological context in which the peptide is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanyl-L-alanylglycine: A tripeptide with two L-alanine units and one glycine unit.
L-Alanyl-L-glutamine: A dipeptide consisting of L-alanine and L-glutamine, used in dietary supplements and parenteral nutrition.
Glycyl-L-alanine: Another dipeptide with glycine and L-alanine units.
Uniqueness
L-Alanyl-L-alanyl-L-alanylglycine is unique due to its specific sequence of three L-alanine units and one glycine unit, which imparts distinct physicochemical properties and biological activities compared to other peptides .
Propriétés
Numéro CAS |
45242-80-6 |
|---|---|
Formule moléculaire |
C11H20N4O5 |
Poids moléculaire |
288.30 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C11H20N4O5/c1-5(12)9(18)14-7(3)11(20)15-6(2)10(19)13-4-8(16)17/h5-7H,4,12H2,1-3H3,(H,13,19)(H,14,18)(H,15,20)(H,16,17)/t5-,6-,7-/m0/s1 |
Clé InChI |
AWBQFZIACIILDY-ACZMJKKPSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)O)N |
SMILES canonique |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


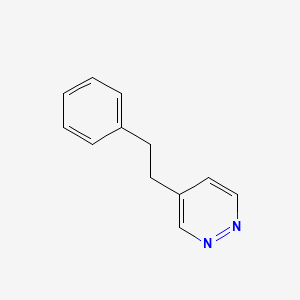
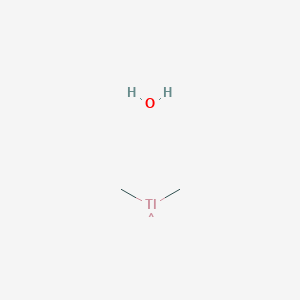
![2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid](/img/structure/B14656096.png)
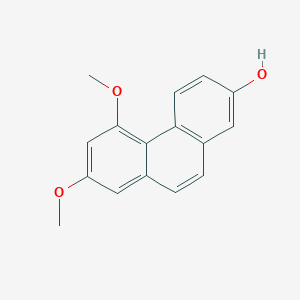
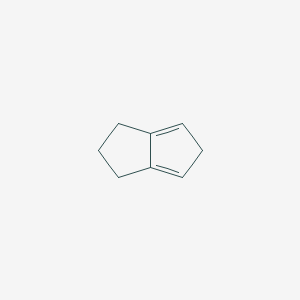
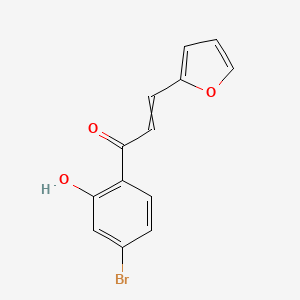
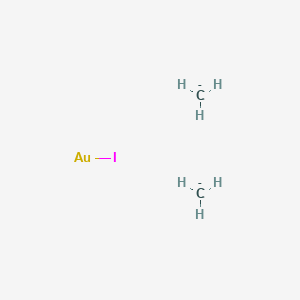
![N,N'-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide](/img/structure/B14656126.png)

